2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and two cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanobenzyl chloride with piperidine to form 1-[(4-cyanophenyl)methyl]piperidine. This intermediate is then reacted with 4-hydroxypyridine-4-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyanide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different functional groups replacing the cyanide groups .
Scientific Research Applications
2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Cyanophenyl)methyl]piperidine
- 4-Hydroxypyridine-4-carbonitrile
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a piperidine ring, a pyridine ring, and two cyanide groups. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[1-[(4-cyanophenyl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c21-12-16-1-3-17(4-2-16)14-24-9-6-18(7-10-24)15-25-20-11-19(13-22)5-8-23-20/h1-5,8,11,18H,6-7,9-10,14-15H2 |
InChI Key |
IMCVJYXUFPEOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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